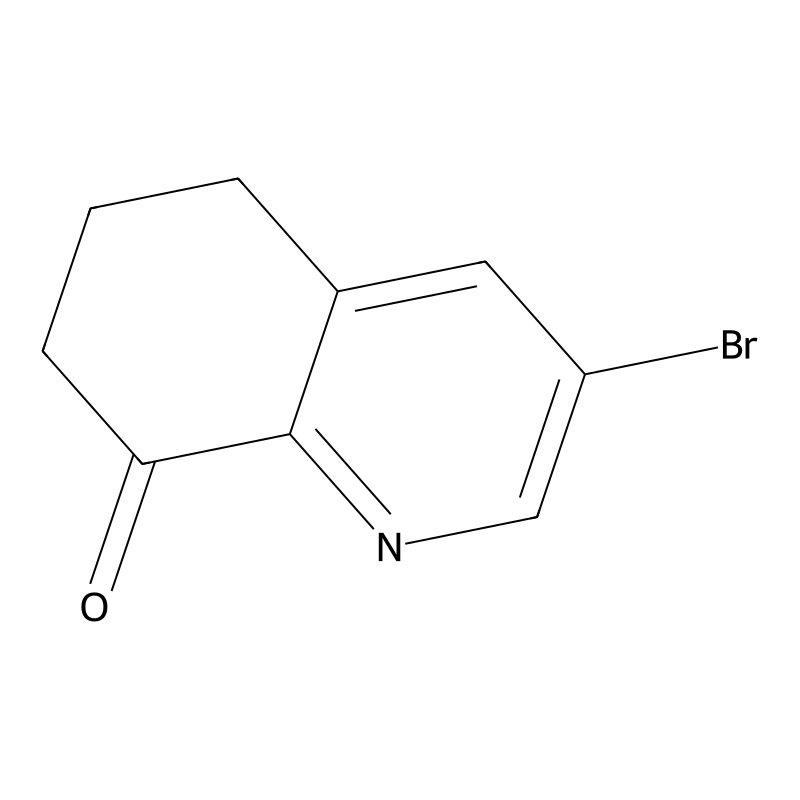3-Bromo-6,7-dihydroquinolin-8(5H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
3-Bromo-6,7-dihydroquinolin-8(5H)-one is an organic compound classified within the quinoline family, characterized by a bromine atom at the 3-position and a carbonyl group at the 8-position of the quinoline ring system. Its molecular formula is , with a molecular weight of approximately 226.07 g/mol. The compound exhibits a melting point that varies based on the synthesis method, typically aligning with values common to similar quinoline derivatives .
The chemical reactivity of 3-Bromo-6,7-dihydroquinolin-8(5H)-one is influenced by the presence of the bromine atom, which can participate in various substitution reactions. Common reactions include:
- Bromination: Further bromination can occur under specific conditions, leading to polybrominated derivatives.
- Oxidation: The compound can be oxidized using agents like potassium permanganate, converting it into more oxidized forms.
- Reduction: It can also undergo reduction reactions, for example, using sodium borohydride to yield reduced derivatives.
Research indicates that 3-Bromo-6,7-dihydroquinolin-8(5H)-one possesses notable biological activities. It has demonstrated potential antimicrobial and anticancer properties in various studies. The mechanism of action is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors, which may be modulated due to the presence of the bromine atom . Additionally, it has been identified as an inhibitor of cytochrome P450 enzymes, crucial in drug metabolism, suggesting implications for pharmacological applications and drug interactions .
The synthesis of 3-Bromo-6,7-dihydroquinolin-8(5H)-one typically involves:
- Bromination: The initial step involves the bromination of 6,7-dihydroquinolin-8(5H)-one using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform.
- Reaction Conditions: This reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
- Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate high-purity products .
3-Bromo-6,7-dihydroquinolin-8(5H)-one finds applications in several fields:
- Pharmaceutical Development: Due to its biological activities, it is a candidate for developing new antimicrobial and anticancer agents.
- Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.
- Biochemical Studies: Its interaction with cytochrome P450 enzymes makes it useful for studying drug metabolism and enzyme inhibition mechanisms .
Studies on the interactions of 3-Bromo-6,7-dihydroquinolin-8(5H)-one with biological systems have revealed its potential as an inhibitor of cytochrome P450 enzymes. This inhibition could affect the metabolism of various drugs, thereby influencing their efficacy and safety profiles. Understanding these interactions is crucial for assessing the compound's pharmacological potential and its implications in drug development .
Several compounds share structural similarities with 3-Bromo-6,7-dihydroquinolin-8(5H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6,7-Dihydroquinolin-8(5H)-one | Lacks bromine; simpler structure | Less reactive due to absence of halogen |
| 4-Chloro-6,7-dihydroquinolin-8(5H)-one | Chlorine instead of bromine | Different reactivity and possibly distinct bioactivity |
| 4-Fluoro-6,7-dihydroquinolin-8(5H)-one | Fluorine substitution | Unique electronic properties due to fluorine |
| 3-Bromo-6,7-dihydroquinolin-8(5H)-one | Bromine at the 3-position | May exhibit different biological activities |
The presence of bromine at the 3-position significantly influences both the reactivity and potential applications of this compound compared to its analogs. The larger size and unique electronic properties of bromine enhance binding affinity in biological interactions and affect chemical reactivity patterns .








